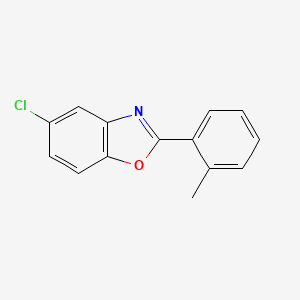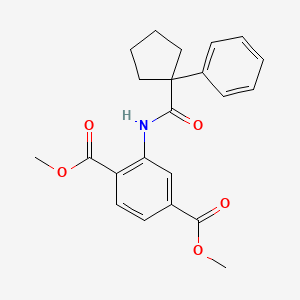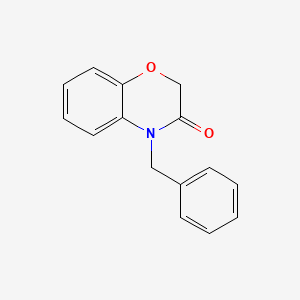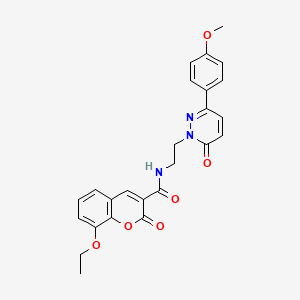![molecular formula C19H24N2O4S B2712990 4-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine CAS No. 2379970-69-9](/img/structure/B2712990.png)
4-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine, also known as SPM-927, is a small molecule drug that has been developed for the treatment of chronic pain. It belongs to the class of compounds known as piperidine derivatives and has been shown to have potent analgesic effects in preclinical studies.
Mécanisme D'action
4-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine has been shown to selectively inhibit the activity of Nav1.7 sodium channels, which are expressed in sensory neurons and play a key role in the generation and transmission of pain signals. By inhibiting the activity of these channels, this compound reduces the excitability of sensory neurons and reduces the transmission of pain signals to the central nervous system.
Biochemical and Physiological Effects
In addition to its analgesic effects, this compound has been shown to have other effects on the nervous system. It has been shown to reduce the release of glutamate and substance P, two neurotransmitters that play a key role in pain signaling. It has also been shown to reduce the activity of microglia, immune cells in the central nervous system that play a key role in the development of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine is its potency and selectivity for Nav1.7 sodium channels, which makes it a useful tool for studying the role of these channels in pain signaling. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine. One area of interest is the development of more water-soluble analogs of the compound, which could improve its pharmacokinetic properties and make it easier to administer in vivo. Another area of interest is the study of this compound in models of neuropathic pain, which is a chronic pain condition that is often resistant to current treatments. Finally, there is interest in the development of this compound as a clinical drug for the treatment of chronic pain, although further studies are needed to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 4-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine involves the reaction of 3-methoxybenzenesulfonyl chloride with piperidine in the presence of a base, followed by the reaction of the resulting intermediate with 2-methylpyridine. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine has been extensively studied in preclinical models of pain, including acute and chronic pain models in rodents. It has been shown to have potent analgesic effects in these models, with a mechanism of action that is thought to involve the modulation of voltage-gated sodium channels.
Propriétés
IUPAC Name |
4-[[1-(3-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-11-18(8-9-20-15)25-14-16-5-4-10-21(13-16)26(22,23)19-7-3-6-17(12-19)24-2/h3,6-9,11-12,16H,4-5,10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQBCWBGJJGGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2712911.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2712915.png)



![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-ethylurea](/img/structure/B2712919.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2712922.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[3-(2-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2712928.png)
![3-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2712930.png)